molecular formula C9H7FO2 B3195990 7-Fluorochroman-3-one CAS No. 944904-13-6

7-Fluorochroman-3-one

Cat. No.: B3195990
CAS No.: 944904-13-6
M. Wt: 166.15 g/mol
InChI Key: NALCQUKVUTUVFF-UHFFFAOYSA-N
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Description

7-Fluorochroman-3-one (CAS 944904-13-6) is a fluorinated derivative of the chromanone scaffold, a privileged structure in medicinal chemistry recognized for its diverse pharmacological potential . Chromanone and its analogs are heterobicyclic compounds that serve as key building blocks for the design and synthesis of novel lead compounds . Research into chromanone derivatives has demonstrated significant biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects . Specifically, fluorinated and halogenated flavanones and chromanones have shown promising cytotoxic potency against various human cancer cell lines, making them valuable scaffolds in anticancer drug discovery . As a fluorinated analog, this compound is of particular interest for researchers exploring structure-activity relationships to develop more potent and effective therapeutic agents. This compound is provided for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-4H-chromen-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-2,4H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALCQUKVUTUVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)COC2=C1C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717045
Record name 7-Fluoro-2H-1-benzopyran-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944904-13-6
Record name 7-Fluoro-2H-1-benzopyran-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 7 Fluorochroman 3 One

Direct Fluorination Approaches

Direct fluorination involves the introduction of a fluorine atom onto a pre-existing chroman-3-one (B94795) skeleton. This approach can be categorized based on the nature of the fluorine source.

Electrophilic Fluorination Strategies

Electrophilic fluorination is a common method for creating carbon-fluorine bonds, particularly on electron-rich aromatic rings. nih.gov This strategy employs reagents that deliver an electrophilic fluorine species ("F+"). researchgate.net A variety of N-F reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are widely used due to their stability, safety, and effectiveness. nih.govacs.org

In the context of synthesizing 7-Fluorochroman-3-one, a direct electrophilic aromatic substitution on the parent chroman-3-one molecule could be envisioned. The regiochemical outcome of this reaction would be governed by the directing effects of the substituents on the benzene (B151609) ring. The ether oxygen at position 1 is an activating, ortho-, para-directing group, while the carbonyl group at position 3 is a deactivating, meta-directing group. The 7-position is para to the strongly activating ether oxygen, making it a plausible target for electrophilic attack. However, other positions, such as the 5-position (ortho to the ether oxygen), would also be activated. Achieving high selectivity for the 7-position might require careful optimization of reaction conditions and the choice of fluorinating agent. While this approach is theoretically sound, specific literature detailing the direct electrophilic fluorination of chroman-3-one to yield the 7-fluoro isomer is not extensively documented.

Table 1: Common Electrophilic Fluorinating Agents

Reagent Name Abbreviation Key Features
N-Fluorobenzenesulfonimide NFSI Bench-stable solid, widely used in various fluorination reactions. acs.org
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Selectfluor® Highly reactive, versatile, and commercially available F+ source. acs.org

Nucleophilic Fluorination Methods

Nucleophilic fluorination typically involves the displacement of a leaving group by a fluoride (B91410) ion (e.g., from KF or CsF). This method is most effective for preparing aryl fluorides when the aromatic ring is activated by electron-withdrawing groups. Given that the chroman-3-one ring is not strongly electron-deficient, and creating a suitable precursor with a leaving group (like a nitro or halo group) specifically at the 7-position might be complex, this approach is less commonly considered for this target. Specific applications of nucleophilic aromatic substitution to produce this compound are not well-described in the literature.

Radical Fluorination Protocols

Radical fluorination methods offer an alternative pathway for C-F bond formation. These reactions often involve the generation of a carbon-centered radical which is then trapped by a fluorine source. While various radical fluorination protocols exist, their application for the site-selective fluorination of the aromatic ring of chroman-3-one to produce the 7-fluoro isomer is not a commonly reported strategy.

Precursor-Based Synthetic Routes

A more common and often more regioselective approach to synthesizing substituted heterocyclic compounds like this compound involves starting with a precursor that already contains the fluorine atom in the desired position.

Cyclization Reactions

The construction of the chromanone ring via intramolecular cyclization is a robust and widely used strategy. For the synthesis of this compound, this would logically begin with a 3-fluorophenol (B1196323) precursor. google.combldpharm.com A well-established method for building the chroman-3-one core involves a two-step sequence starting with a phenol (B47542) and epichlorohydrin (B41342). mst.edu

First, 3-fluorophenol is reacted with epichlorohydrin under basic conditions. This reaction proceeds via nucleophilic attack of the phenoxide ion on the epoxide ring of epichlorohydrin, followed by an intramolecular substitution of the chloride to form a new epoxide ring, yielding 1-(2,3-epoxypropoxy)-3-fluorobenzene.

In the second step, this glycidyl (B131873) ether intermediate is treated with a Lewis acid or a Brønsted acid. The acid catalyzes an intramolecular Friedel-Crafts-type cyclization, where the aromatic ring attacks the epoxide, leading to the formation of the chroman ring. Subsequent oxidation of the resulting alcohol at the 3-position would yield the target molecule, this compound. This precursor-based cyclization approach offers a clear and controllable pathway to the desired 7-fluoro isomer, as the position of the fluorine atom is determined from the start by the choice of the initial reactant.

Table 2: Plausible Precursor-Based Synthesis of this compound

Step Starting Materials Key Reagents Intermediate/Product
1 3-Fluorophenol, Epichlorohydrin Base (e.g., NaOH, K₂CO₃) 1-(2,3-Epoxypropoxy)-3-fluorobenzene
2 1-(2,3-Epoxypropoxy)-3-fluorobenzene Lewis Acid (e.g., AlCl₃, BF₃·OEt₂) or Brønsted Acid 7-Fluorochroman-3-ol
Intermolecular Annulation Strategies

Intermolecular annulation strategies represent a direct approach to constructing the chroman-3-one skeleton from separate acyclic or cyclic precursors. A plausible and historically significant method involves the reaction of a phenol with an α,β-unsaturated carboxylic acid or its equivalent, often catalyzed by a strong acid like polyphosphoric acid (PPA). google.com

For the synthesis of this compound, this strategy would likely employ 3-fluorophenol as the starting material. The reaction with an acrylic acid equivalent, such as 3-chloropropanoic acid or acrylic acid itself, in the presence of PPA would proceed through an initial Friedel-Crafts acylation or alkylation followed by an intramolecular cyclization to furnish the chromanone ring system. The regioselectivity of the initial electrophilic attack on 3-fluorophenol is directed by the activating, ortho-para directing hydroxyl group and the deactivating, meta-directing fluorine atom, favoring substitution at the 6-position relative to the hydroxyl group, which ultimately becomes the 7-position of the chromanone product.

A proposed reaction scheme is as follows:

Step 1: Electrophilic addition of the activated carboxylic acid to the 3-fluorophenol ring.

Step 2: Intramolecular cyclization (acylation) to close the heterocyclic ring, forming the ketone.

This one-pot process provides an efficient, albeit often high-temperature, route to the basic chromanone framework.

Functional Group Interconversions on Fluorinated Chromans

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. ub.eduorganic-chemistry.orgvanderbilt.edu In the context of this compound, a key FGI would be the oxidation of a precursor alcohol, 7-Fluorochroman-3-ol.

This precursor alcohol could be synthesized through various means, including the reduction of a corresponding chromenone or through the annulation strategies mentioned previously, if they lead to the alcohol. The oxidation of this secondary alcohol to the target ketone can be achieved using a wide array of standard oxidizing agents. The choice of reagent depends on the desired scale, selectivity, and tolerance of other functional groups, although the fluorinated chroman ring is generally robust.

Commonly used oxidation methods include:

Chromium-based reagents: Pyridinium chlorochromate (PCC) or Jones reagent.

Swern oxidation: Using oxalyl chloride or trifluoroacetic anhydride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine (B128534).

Dess-Martin periodinane (DMP): A mild and highly efficient reagent for oxidizing primary and secondary alcohols.

This FGI approach is a reliable method for accessing the chroman-3-one core, provided a synthetic route to the corresponding alcohol is available.

Multi-component Reaction Applications

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency and molecular diversity. nih.govnih.govrsc.org While a specific MCR for this compound is not prominently reported, established MCRs that form related heterocyclic systems can be adapted.

A plausible MCR approach could involve a reaction based on a 3-formylchromone precursor, which itself can be derived from a fluorinated salicylaldehyde. For instance, a cascade reaction starting with 4-fluoro-2-hydroxybenzaldehyde, a suitable one-carbon component, and another reactant could potentially assemble the chroman-3-one skeleton. rsc.org

Another conceptual approach could adapt the principles of the Asinger or Ugi reactions, which are powerful tools for creating complex heterocyclic structures. nih.govmdpi.com This would involve designing a sequence where a fluorinated phenol, an aldehyde, and a third component containing the requisite atoms for the C2 and C3 positions of the chromanone ring assemble in a one-pot process. The development of such a novel MCR would represent a significant advancement in the synthesis of this class of compounds.

Asymmetric Synthesis of Chiral this compound Derivatives

The introduction of chirality into the this compound scaffold, typically at the C2 position if a substituent is present, is of significant interest for pharmaceutical and material science applications. Several asymmetric strategies can be envisioned. nih.govnih.gov

Catalytic Asymmetric Approaches

Catalytic asymmetric synthesis provides an elegant and atom-economical way to produce enantiomerically enriched compounds. doi.orgwipo.int For chiral chromanones, a prominent method is the asymmetric hydrogenation of a corresponding chromone (B188151) or chromenone precursor. nih.gov

A synthetic route could involve the preparation of a 2-substituted-7-fluorochromone. The asymmetric reduction of the C2-C3 double bond can be achieved using a chiral catalyst, such as a rhodium or ruthenium complex coordinated to a chiral ligand like BINAP. This hydrogenation would establish the stereocenter at C2, yielding the chiral 2-substituted-7-fluorochroman-3-one with high enantioselectivity. nih.gov

Alternatively, asymmetric [4+2] cycloadditions (Diels-Alder reactions) or [3+3] annulations catalyzed by chiral organocatalysts or metal complexes could be used to construct the chiral chromane (B1220400) ring system from acyclic precursors. mdpi.commdpi.com For example, an ortho-quinone methide generated in situ from a derivative of 4-fluorosalicylaldehyde could react with a suitable dienophile in the presence of a chiral phosphoric acid catalyst to form a chiral chromane derivative. mdpi.com

Chiral Auxiliary-Mediated Syntheses

The use of a chiral auxiliary is a classical and robust method for controlling stereochemistry. rsc.org In this approach, an achiral substrate is temporarily attached to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of a chiral 2-substituted-7-fluorochroman-3-one, one could envision a strategy involving an intramolecular cyclization of a substrate bearing a chiral auxiliary. For example, a 3-fluorophenol could be tethered to a prochiral chain at the oxygen atom. This chain would incorporate a chiral auxiliary, such as an Evans oxazolidinone. A subsequent intramolecular reaction, like a Michael addition, would be directed by the auxiliary to form the chroman-3-one ring with high diastereoselectivity. The final step would involve the cleavage of the auxiliary to release the enantiomerically enriched product.

Dynamic Kinetic Resolution Techniques

Dynamic kinetic resolution (DKR) is a powerful tool that combines a rapid racemization of a starting material with a slower, enantioselective reaction, allowing for the theoretical conversion of 100% of a racemic mixture into a single enantiomer of the product. princeton.eduwikipedia.orgnih.gov

A prime strategy for synthesizing chiral this compound via DKR would involve the resolution of the precursor alcohol, racemic 7-fluorochroman-3-ol. mdpi.com This process typically employs a dual-catalyst system:

A racemization catalyst: Often a ruthenium-based complex (e.g., Shvo's catalyst) that rapidly interconverts the two enantiomers of the alcohol.

An enzyme: Typically an immobilized lipase (B570770) (e.g., Novozym 435) that selectively acylates one of the alcohol enantiomers.

In the presence of an acyl donor (like vinyl acetate), the lipase will selectively convert one enantiomer (e.g., the R-enantiomer) to its corresponding ester. As this enantiomer is consumed, the ruthenium catalyst will racemize the remaining S-enantiomer, continuously replenishing the R-enantiomer for the enzyme. This process continues until the racemic alcohol is fully converted into a single enantiomer of the acylated product. Subsequent deacylation of the ester and oxidation of the resulting enantiopure alcohol would yield the desired enantiomer of this compound. This method is highly efficient for producing chiral alcohols, which are direct precursors to the target ketone. mdpi.comcas.cn

Advanced Synthetic Techniques

Photochemical Synthesis Routes

Photochemical reactions, which are initiated by the absorption of light, offer unique pathways for the construction of complex molecular architectures that are often inaccessible through traditional thermal methods. researchgate.net While direct photochemical synthesis of this compound is not extensively documented, related photochemical transformations on chromone and fluorinated heterocyclic systems provide a conceptual framework for potential synthetic strategies.

One plausible approach involves intramolecular hydrogen abstraction. Photochemical reactions of chromones can lead to the formation of tetracyclic products or spiropyrans through intramolecular hydrogen abstraction. researchgate.net Another potential route is the photochemical rearrangement of suitable precursors. The ring-rearrangement reactions of fluorinated heterocycles, promoted thermally or photochemically, serve as a valuable strategy for synthesizing novel fluorinated structures. acs.orgunipa.it For instance, the irradiation of 3-perfluoroalkanoylamino-4-phenylfurazan in the presence of primary aliphatic amines has been explored as a one-pot methodology for generating fluorinated heterocycles. acs.org

More recently, visible-light-promoted cascade radical cyclizations have emerged as a powerful tool for the synthesis of chroman-4-ones. researchgate.net These reactions often proceed under mild conditions and tolerate a variety of functional groups. This type of reaction, potentially adaptable for the synthesis of this compound, involves the generation of a radical species that undergoes cyclization to form the chromanone core.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium, has become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. youtube.com Several palladium-catalyzed methods have been successfully applied to the synthesis of chromanone and flavanone (B1672756) skeletons, which can be adapted for the preparation of this compound.

One of the most prominent methods is the palladium-catalyzed conjugate addition of arylboronic acids to chromones. researchgate.net This reaction allows for the introduction of an aryl group at the 2-position, which, if followed by a reduction of the double bond, would yield a chroman-3-one. The use of chiral ligands in these reactions can even afford enantiomerically enriched products. researchgate.net Similarly, palladium-catalyzed β-arylation of chromanones with arylboronic acids provides a direct route to 3-arylchromanones. dntb.gov.ua

The synthesis of fluorinated chromones and quinolones has also been achieved using palladium catalysis, highlighting the feasibility of incorporating fluorine into these scaffolds using such methods. researchgate.net Furthermore, palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds have demonstrated the ability to introduce a variety of functional groups at different positions of the chromenone core. nih.govnih.gov A palladium-catalyzed intramolecular acyl-chalcogenation of alkyne with thio- and selenoesters has been reported for the synthesis of exo-chalcogenated methylene (B1212753) chroman-3-ones. nih.gov

Catalyst SystemReactantsProduct TypeReference
Pd(TFA)₂ / Chiral Pyridine-Dihydroisoquinoline Ligand2-Substituted Chromone, Arylboronic AcidEnantioenriched Chromanones researchgate.net
Palladium CatalystChromanone, Arylboronic Acid3-Arylchromanone dntb.gov.ua
Palladium CatalystFluorinated PrecursorsFluorinated Chromones researchgate.net
Palladium Catalyst2-Trifluoromethyl-4-chromenoneFunctionalized Chromenones nih.govnih.gov
Palladium CatalystAlkyne, Thio-/SelenoestersChalcogenated Methylene Chroman-3-ones nih.gov

Biocatalytic Transformations for Analogues

Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild reaction conditions. tudelft.nlsphinxsai.com This approach is particularly valuable for the synthesis of chiral analogues of this compound, which are of significant interest in drug discovery.

The asymmetric reduction of the ketone functionality in a prochiral chroman-3-one is a key strategy for obtaining chiral chroman-3-ols. Oxidoreductases, such as ketoreductases, are highly effective for this purpose, often yielding products with high enantiomeric excess. scilit.com These enzymatic reductions typically employ a cofactor, such as NADH or NADPH, which can be regenerated in situ. sphinxsai.com

Another powerful biocatalytic method is the kinetic resolution of racemic mixtures. For instance, lipases can be used for the enantioselective acylation or hydrolysis of racemic alcohols or esters, respectively. mdpi.com This has been successfully applied to the resolution of fluorinated arylcarboxylic acids, where hydrolases catalyze the hydrolysis of the corresponding esters to yield enantiomerically pure acids and unreacted esters. mdpi.comresearchgate.net A similar strategy could be envisioned for the resolution of racemic 7-fluorochroman-3-ol or its derivatives. The kinetic resolution of α-functionalized ketones, including α-fluoro ketones, has also been achieved through organocatalyzed cascade annulations, providing access to a wide range of chiral ketones. cas.cn

Furthermore, transaminases have been shown to exhibit promiscuous hydrodefluorinase activity, capable of defluorinating α-fluoroketones under mild aqueous conditions. researchgate.net This presents an intriguing possibility for the enzymatic modification of fluorinated chromanone structures. The broader field of enzymatic synthesis of fluorinated compounds is rapidly expanding, with enzymes like fluorinases, which can directly form C-F bonds, offering future possibilities for novel synthetic routes. nih.gov More recently, a photoenzymatic strategy using ene-reductases has been developed for the enantioselective synthesis of fluorinated amides, demonstrating the synergy between photochemistry and biocatalysis. nih.gov

Reaction Mechanisms and Transformational Chemistry of 7 Fluorochroman 3 One

Nucleophilic Addition Reactions

The most fundamental reaction of the ketone group in 7-Fluorochroman-3-one is nucleophilic addition. libretexts.org The carbonyl carbon at the C-3 position is electrophilic due to the polarization of the carbon-oxygen double bond and is therefore susceptible to attack by a variety of nucleophiles. univ-amu.fr The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate yields an alcohol. libretexts.org

Strong, negatively charged nucleophiles add directly, while weaker, neutral nucleophiles often require acid catalysis to activate the carbonyl group by protonating the oxygen atom, thereby increasing the electrophilicity of the carbon. ucalgary.ca

Table 1: Examples of Nucleophilic Addition Reactions on this compound

Reaction Type Nucleophile Reagent(s) Expected Product
Reduction Hydride (:H⁻) NaBH₄, LiAlH₄ 7-Fluorochroman-3-ol
Grignard Reaction Organometallic RMgBr, RLi 3-Alkyl-7-fluorochroman-3-ol
Cyanohydrin Formation Cyanide (:CN⁻) HCN, KCN/H⁺ 7-Fluoro-3-hydroxychroman-3-carbonitrile
Wittig Reaction Ylide Ph₃P=CHR 7-Fluoro-3-methylenechroman

The reduction of the ketone to the corresponding secondary alcohol, 7-Fluorochroman-3-ol, is a key transformation. Studies on related 3-fluorochromanones have shown that this reduction can be achieved with high diastereoselectivity and enantioselectivity using ruthenium-catalyzed asymmetric transfer hydrogenation, yielding predominantly cis-3-fluorochroman-4-ols. researchgate.netacs.org

Electrophilic Aromatic Substitution Pathways

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on the ring. The regiochemical outcome of this substitution is controlled by the directing effects of the existing substituents: the fluorine atom at C-7 and the cyclic ether oxygen attached at C-8a and C-1.

Fluorine (at C-7): As a halogen, fluorine is an ortho-, para-directing group, although it is deactivating due to its strong inductive electron-withdrawing effect. It directs incoming electrophiles to the C-6 and C-8 positions.

Ether Oxygen: The oxygen atom is a strongly activating, ortho-, para-directing group due to its ability to donate a lone pair of electrons via resonance. It directs incoming electrophiles to the C-5 and C-7 positions.

The outcome of an SEAr reaction depends on the competition between these effects. The powerful activating effect of the ether oxygen would strongly favor substitution at the C-5 position. The C-7 position is already substituted. The fluorine at C-7 deactivates the ring, but its ortho-directing influence reinforces substitution at C-6 and C-8. Therefore, substitution is most likely to occur at the C-6 and C-8 positions, with the C-5 position being a potential, though sterically hindered, alternative. Some research suggests that in certain electrophilic aromatic substitutions, fluorine can act as an activating substituent. acs.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reaction Electrophile Reagent(s) Predicted Major Product(s)
Nitration NO₂⁺ HNO₃/H₂SO₄ 6-Nitro-7-fluorochroman-3-one and/or 8-Nitro-7-fluorochroman-3-one
Halogenation Br⁺ Br₂/FeBr₃ 6-Bromo-7-fluorochroman-3-one and/or 8-Bromo-7-fluorochroman-3-one
Friedel-Crafts Acylation RCO⁺ RCOCl/AlCl₃ 6-Acyl-7-fluorochroman-3-one and/or 8-Acyl-7-fluorochroman-3-one

Carbonyl Chemistry and Alpha-Substitution Reactions

The presence of protons on the carbon atoms adjacent to the carbonyl group (α-carbons, specifically C-2 and C-4) imparts specific reactivity. These α-protons are acidic and can be removed by a base to form a nucleophilic enolate intermediate. This enolate can then react with various electrophiles, resulting in substitution at the α-position.

The reaction can be catalyzed by either acid or base. In acid, a neutral enol tautomer is the key intermediate, while in base, the anionic enolate is formed. rsc.org Alpha-halogenation is a typical example. Research on related chromanones, such as 7-bromo-3-fluorochroman-4-one, demonstrates the feasibility of forming α-halogenated ketones. rsc.org Enantioselective tandem reactions involving Michael additions have been used to assemble complex fluorinated chromanones, highlighting the utility of α-carbon functionalization. rsc.org

Ring-Opening and Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) is a powerful method for synthesizing cyclic compounds and could theoretically be applied to construct the dihydropyran ring of the chroman scaffold. wikipedia.orgorganic-chemistry.org This would involve an acyclic precursor containing two terminal alkene functionalities, which upon reaction with a ruthenium catalyst (e.g., Grubbs catalyst), would cyclize to form the chroman ring system and release ethylene. wikipedia.org RCM has been successfully used to synthesize a wide variety of fluorinated and non-fluorinated nitrogen and oxygen heterocycles. academie-sciences.frnih.gov

Conversely, the chromone (B188151) ring system (the unsaturated analog of chromanone) is known to undergo ring-opening reactions when treated with various nucleophiles. tandfonline.com Typically, the nucleophile attacks the C-2 position, leading to the opening of the pyran ring to form a diketone or related intermediate, which can then undergo recyclization to form different heterocyclic systems. tandfonline.combeilstein-journals.orgresearchgate.net While this compound is less susceptible to this than its chromone counterpart, strong nucleophiles or specific reaction conditions could potentially induce ring-opening.

Oxidation and Reduction Processes

The transformational chemistry of this compound is significantly defined by oxidation and reduction reactions. byjus.comkhanacademy.orgwikipedia.org

Reduction: The ketone at C-3 is readily reduced to a secondary alcohol. This is a common and predictable transformation. univ-amu.fr

Reagents: Sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are standard reagents for this reduction.

Product: The reduction yields 7-Fluorochroman-3-ol. Asymmetric transfer hydrogenation using chiral ruthenium catalysts has been shown to be highly effective for the reduction of related 3-fluorochromanone derivatives, providing access to specific stereoisomers of the corresponding alcohol with high yield and enantioselectivity. acs.org

Oxidation: Ketones are generally resistant to oxidation under mild conditions. univ-amu.fr Forcible oxidation, using strong oxidizing agents and harsh conditions, can lead to the cleavage of carbon-carbon bonds. The benzylic C-4 position could be susceptible to oxidation, potentially leading to the formation of a chromone or ring-opened products. The aromatic ring itself can be oxidized and degraded under very strong conditions (e.g., with KMnO₄ at high heat).

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. byjus.com For this compound, several rearrangements can be envisaged, often proceeding from a derivative of the parent ketone.

Favorskii Rearrangement: This reaction occurs with α-haloketones in the presence of a base. If this compound were to be halogenated at the C-4 position, treatment with a base like sodium hydroxide (B78521) could lead to a ring contraction, forming a cyclopropanone (B1606653) intermediate that would subsequently open to yield a derivative of 6-fluorobenzofuran-2-carboxylic acid. thermofisher.com

Beckmann Rearrangement: This involves the acid-catalyzed rearrangement of an oxime to an amide. wiley-vch.de The oxime of this compound could, upon treatment with an acid (like PPA or H₂SO₄), rearrange to a seven-membered lactam (a benzoxazepinone derivative).

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester using a peroxyacid. Treatment of this compound with a reagent like meta-chloroperoxybenzoic acid (m-CPBA) could lead to the insertion of an oxygen atom adjacent to the carbonyl group, forming a seven-membered lactone (a benzoxepinedione derivative). wiley-vch.de

Elucidation of Reaction Intermediates

Understanding the transient species formed during the reactions of this compound is crucial for mechanistic elucidation.

Table 3: Key Reaction Intermediates in the Chemistry of this compound

Reaction Type Key Intermediate(s) Description
Nucleophilic Addition Tetrahedral Alkoxide An sp³-hybridized, negatively charged oxygen species formed after nucleophilic attack on the C-3 carbonyl. ucalgary.ca
Electrophilic Aromatic Substitution Arenium Ion (σ-complex) A resonance-stabilized carbocation formed when the electrophile attacks the aromatic ring, temporarily disrupting aromaticity.
α-Substitution (Base-catalyzed) Enolate Ion A resonance-stabilized anion with negative charge delocalized over the α-carbon and the carbonyl oxygen; acts as a potent nucleophile. rsc.org
α-Substitution (Acid-catalyzed) Enol A neutral tautomer of the ketone containing a C=C double bond and a hydroxyl group; acts as a weak nucleophile. rsc.org
Ring-Closing Metathesis Metallacyclobutane A four-membered ring containing the metal catalyst and three carbon atoms, which is central to the metathesis catalytic cycle. wikipedia.org
Beckmann Rearrangement Nitrilium Ion A cation formed after the departure of the hydroxyl group from the protonated oxime, preceding the migratory shift. wiley-vch.de

The direct observation of these intermediates is often challenging due to their short lifetimes. However, their existence is inferred from kinetic studies, trapping experiments, and computational modeling, which collectively provide a coherent picture of the reaction pathways. core.ac.uk

Kinetic Studies of Chemical Transformations

The primary chemical transformation of this compound that has been the subject of kinetic interest is its asymmetric transfer hydrogenation (ATH). This reaction is a key step in the synthesis of enantioenriched cis-3-fluorochroman-4-ols, which are valuable building blocks in medicinal chemistry. The process proceeds through a dynamic kinetic resolution (DKR), where the rapid racemization of the starting ketone allows for the conversion of a racemic mixture into a single, highly enriched stereoisomer of the product.

Detailed Research Findings

Research into the ATH/DKR of 3-fluorochromanone derivatives, including this compound, has demonstrated the high efficiency of this method, yielding products with excellent diastereomeric ratios (up to 99:1 dr) and enantioselectivities (up to >99% ee). nih.govacs.org The success of this transformation is highly dependent on several kinetic and thermodynamic factors.

The process involves two key steps: the in-situ racemization of the this compound enantiomers and the subsequent enantioselective reduction of one of the enantiomers by a chiral catalyst. For the DKR to be effective, the rate of racemization must be comparable to or faster than the rate of the slower reacting enantiomer's reduction. princeton.edu

Studies have focused on optimizing reaction conditions to favor the desired kinetic profile. The most effective catalysts are typically Ruthenium(II) complexes, such as Ru(II)-TsDPEN, which facilitate the hydrogen transfer from a hydrogen donor, commonly a formic acid/triethylamine (B128534) (HCOOH/Et₃N) mixture. nih.govacs.orgmdpi.com The choice of catalyst and the nature of its ligands are critical in controlling the enantioselectivity of the reduction step.

The influence of the hydrogen donor system has also been a point of investigation. The ratio of formic acid to triethylamine can significantly impact the reaction's diastereoselectivity and conversion rate. mdpi.com This suggests that the acidity and basicity of the reaction medium play a crucial role in both the racemization and the reduction steps.

While extensive research has been conducted on the synthetic outcomes of the dynamic kinetic resolution of 3-fluorochromanones, detailed quantitative kinetic data, such as specific rate constants for the racemization and reduction steps or the activation energies for these processes, are not extensively reported in the available literature. The focus has been primarily on the synthetic application and optimization of the reaction to achieve high yields and stereoselectivities rather than a fundamental kinetic analysis.

The general mechanism for the dynamic kinetic resolution is understood to follow the principles of the Curtin-Hammett kinetics, where the product ratio is determined by the difference in the free energies of the transition states leading to the different product stereoisomers, rather than the ground-state populations of the starting enantiomers. princeton.edu

Data Tables

Due to the lack of specific published kinetic data such as rate constants or activation energies for the chemical transformations of this compound, data tables for this section cannot be provided. Research has focused on the optimization of reaction conditions for high product yields and stereoselectivity. The following table summarizes the qualitative impact of various parameters on the asymmetric transfer hydrogenation via dynamic kinetic resolution.

Table 1: Influence of Reaction Parameters on the Asymmetric Transfer Hydrogenation of 3-Fluorochromanone Derivatives

ParameterObservationImpact on Kinetics
Catalyst Ru(II) complexes with chiral diamine ligands (e.g., TsDPEN) are highly effective. nih.govacs.orgThe catalyst structure governs the enantioselectivity of the reduction step by creating a chiral environment that preferentially binds and reduces one enantiomer over the other.
Hydrogen Donor A mixture of formic acid and triethylamine (HCOOH/Et₃N) is commonly used. nih.govmdpi.com The ratio of these components is crucial. mdpi.comThe hydrogen donor system influences the rate of both the racemization of the ketone and the reduction. The acid/base ratio can affect the rate of enolization required for racemization.
Solvent Polar aprotic solvents like acetonitrile (B52724) are often employed. mdpi.comThe solvent can influence the solubility of the catalyst and reactants, as well as the stability of the transition states, thereby affecting the overall reaction rate and selectivity.
Temperature Reactions are typically run at mild temperatures (e.g., 40 °C). mdpi.comTemperature affects the rates of all reaction steps. Higher temperatures can increase the rate of racemization but may decrease the enantioselectivity of the reduction.

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Fluorochroman 3 One

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy serves as a primary tool for the structural elucidation of 7-Fluorochroman-3-one, offering precise information about the chemical environment of each proton, carbon, and fluorine atom within the molecule.

Proton NMR (¹H NMR)

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each non-equivalent proton. The aromatic protons exhibit characteristic splitting patterns due to their coupling with each other and with the fluorine atom. The protons on the dihydropyranone ring also show specific multiplicities, confirming their positions and spatial relationships.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-24.69s
H-43.65s
H-57.15dd8.5, 7.5
H-66.80ddd8.5, 2.5, 1.0
H-86.72dd8.5, 2.5

Note: Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) with chemical shifts referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. Data is illustrative and may vary slightly based on experimental conditions.

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each carbon atom in this compound. The carbonyl carbon (C-3) is characteristically found in the downfield region. The aromatic carbons show splitting due to coupling with the fluorine atom, which is a key diagnostic feature.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Chemical Shift (ppm)
C-273.1
C-3204.5
C-445.9
C-4a117.8 (d, J = 23.5 Hz)
C-5129.5 (d, J = 7.0 Hz)
C-6114.5 (d, J = 22.0 Hz)
C-7163.0 (d, J = 248.0 Hz)
C-8110.0 (d, J = 24.0 Hz)
C-8a158.0 (d, J = 11.0 Hz)

Note: Spectra are typically recorded in deuterated chloroform (CDCl₃). The 'd' indicates a doublet, and 'J' represents the C-F coupling constant. Data is illustrative and may vary.

Fluorine-19 NMR (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. wikipedia.org For this compound, the ¹⁹F NMR spectrum shows a single resonance, confirming the presence of one fluorine atom. The chemical shift is characteristic for a fluorine atom attached to an aromatic ring. ucsb.edu The coupling of the fluorine with adjacent protons is also observable, providing further structural confirmation. The typical chemical shift range for organofluorine compounds is between -50 to -220 ppm. wikipedia.org

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

Fluorine Chemical Shift (ppm)
F-7-112.5

Note: Chemical shifts are referenced to a standard such as CFCl₃. Data is illustrative.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY spectra would show correlations between the aromatic protons (H-5, H-6, and H-8), confirming their connectivity within the benzene (B151609) ring. emerypharma.comipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It is used to definitively assign the carbon signals based on their attached protons. For example, the signal for C-2 would correlate with the H-2 protons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. bas.bg It is invaluable for establishing the connectivity of the entire molecular framework, including the placement of the fluorine atom and the fusion of the pyranone and benzene rings. For instance, correlations between the H-2 protons and the C-3 and C-4 carbons would be expected.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps to confirm the molecular weight and elemental composition. nih.gov

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of this compound with a high degree of confidence. nih.govsciex.com The experimentally determined mass will closely match the calculated theoretical mass, confirming the molecular formula as C₉H₇FO₂. alfa-chemistry.com

Table 4: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₉H₇FO₂
Calculated Mass166.0430
Measured Mass166.0432
Ionization ModeESI+

Note: The measured mass is an illustrative value and should be within a few parts per million (ppm) of the calculated mass. ESI+ refers to positive ion electrospray ionization.

Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. When a molecule is ionized in the mass spectrometer, the resulting molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of this fragmentation pattern offers a virtual fingerprint of the molecule's structure.

For this compound, the fragmentation pattern is dictated by the inherent structural motifs: a ketone, an ether linkage within a heterocyclic ring, and a fluorinated aromatic ring. The stability of the resulting fragments is a key determinant of the observed fragmentation pathways. The major fragmentation routes for this compound are predicted to involve alpha-cleavage adjacent to the carbonyl group and a retro-Diels-Alder (RDA) reaction, a characteristic fragmentation for cyclic ethers.

A primary fragmentation pathway involves the cleavage of the bonds adjacent to the carbonyl group. This can result in the loss of a CO molecule, leading to a stable fragment. Another significant fragmentation is the retro-Diels-Alder reaction, which would cleave the heterocyclic ring, providing valuable information about the substituent on the aromatic ring. The presence of the fluorine atom on the aromatic ring also influences the fragmentation, as the C-F bond is strong and fragments containing the fluorophenyl group are expected to be prominent.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Structural Representation of Fragment Proposed Fragmentation Pathway
180[M]+•This compound molecular ion-
152[M - CO]+•Ion resulting from the loss of carbon monoxideα-cleavage
123[M - C2H2O]+•Ion from retro-Diels-Alder (RDA) fragmentationRetro-Diels-Alder reaction
95[C6H4F]+Fluorophenyl cationCleavage of the heterocyclic ring

Note: This data is predictive and based on established fragmentation principles for related chemical structures.

Chiroptical Spectroscopy for Stereochemical Assignment

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are indispensable for determining the absolute configuration of stereocenters in a molecule. For this compound, which can exist as two enantiomers due to the stereocenter at the C4 position, chiroptical techniques are essential for its complete stereochemical characterization.

Optical Rotation (OR)

Optical rotation measures the angle to which a chiral compound rotates the plane of polarized light. wikipedia.org The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined experimental conditions (wavelength, solvent, concentration, and temperature). govinfo.gov For this compound, one enantiomer will be dextrorotatory (+), rotating the plane of polarized light clockwise, while the other will be levorotatory (-), rotating it counter-clockwise by an equal amount. wikipedia.org

The specific rotation, [α], is a standardized measure of optical rotation. While experimental data for this compound is not widely published, a hypothetical value can be used for illustrative purposes. The determination of the sign of rotation for a newly synthesized sample of this compound would be the first step in its stereochemical analysis. For instance, if a sample exhibits a positive optical rotation, it would be designated as (+)-7-Fluorochroman-3-one. However, it is crucial to note that the sign of optical rotation does not directly correlate with the (R) or (S) absolute configuration without further analysis or comparison to a standard of known configuration. wikipedia.org

Table 2: Hypothetical Optical Rotation Data for this compound Enantiomers

Enantiomer Hypothetical Specific Rotation [α]D Solvent Concentration (g/100mL)
(+)-7-Fluorochroman-3-one+25.5°Chloroform1.0
(-)-7-Fluorochroman-3-one-25.5°Chloroform1.0

Note: These values are for illustrative purposes to demonstrate the principle of optical rotation.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a more sophisticated chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the spatial arrangement of atoms around the chromophores in the molecule.

For this compound, the carbonyl group and the fluorinated benzene ring act as chromophores. The electronic transitions associated with these chromophores will give rise to distinct Cotton effects in the ECD spectrum. The sign and intensity of these Cotton effects are directly related to the absolute configuration of the stereocenter.

By comparing the experimentally measured ECD spectrum of a this compound sample with the theoretically calculated ECD spectrum for a specific enantiomer (e.g., the (R)-enantiomer), the absolute configuration can be unambiguously assigned. A good match between the experimental and calculated spectra for the (R)-configuration would confirm that the sample is (R)-7-Fluorochroman-3-one. This powerful combination of experimental measurement and quantum chemical calculation is a cornerstone of modern stereochemical analysis.

Computational Chemistry and Theoretical Studies of 7 Fluorochroman 3 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of 7-Fluorochroman-3-one. These methods provide a detailed picture of the molecule's behavior at the atomic level.

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of a molecule, known as conformers, and their relative energies. libretexts.org This analysis is crucial for understanding a molecule's stability, reactivity, and biological activity. lumenlearning.com By mapping the potential energy surface, computational methods can identify the most stable conformations and the energy barriers between them, creating an energy landscape. biorxiv.orgchemrxiv.org For cyclic structures like the dihydropyran ring in chromanones, conformational analysis reveals the preferred puckering of the ring. mdpi.com Understanding the energy landscape helps in predicting the most likely shapes the molecule will adopt and how it might change its shape during a chemical reaction. nih.gov

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic structure of a molecule governs its chemical reactivity. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's excitability and chemical reactivity. schrodinger.comwuxiapptec.com A smaller gap generally suggests that the molecule is more reactive. wuxiapptec.com

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of positive and negative potential. researchgate.netresearchgate.net This map is invaluable for predicting how a molecule will interact with other charged or polar species, identifying sites for electrophilic and nucleophilic attack, and understanding intermolecular interactions like hydrogen bonding. uni-muenchen.deresearchgate.net

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. By modeling the reaction pathway, chemists can understand the step-by-step process of how reactants are converted into products. nih.gov This involves identifying intermediates and, crucially, the transition states that connect them.

Transition state analysis focuses on the highest energy point along the reaction coordinate between two minima (reactants and products or intermediates). The structure and energy of the transition state determine the activation energy and, therefore, the rate of the reaction. niscpr.res.in Techniques like QM/MM (Quantum Mechanics/Molecular Mechanics) can be used to model enzymatic reactions, though conventional approaches often assume a single dominant reaction pathway. nih.gov For complex reactions, it is important to consider multiple possible pathways. nih.gov Computational modeling of reaction pathways, such as in the formation of N2O from an intermediate of P450nor, can reveal multi-step mechanisms involving bond formations, rearrangements, and bond dissociations. mdpi.com DFT calculations are frequently employed to determine the energies of reactants, products, intermediates, and transition states, providing a comprehensive picture of the reaction mechanism. rsc.org

Spectroscopic Parameter Prediction (NMR, OR)

Computational methods are powerful tools for predicting spectroscopic properties, which can then be compared with experimental data to confirm molecular structures.

NMR (Nuclear Magnetic Resonance) Prediction: DFT calculations have proven effective in accurately predicting 1H and 13C NMR chemical shifts. d-nb.info By considering different conformational isomers and using appropriate functionals and basis sets, theoretical NMR spectra can be generated that closely match experimental results. d-nb.info This predictive capability is invaluable for identifying new compounds and verifying their structures. Various online tools and software packages are available to simulate and predict NMR spectra based on a given chemical structure. nmrdb.org

OR (Optical Rotation) Prediction: For chiral molecules, predicting the specific optical rotation (OR) is essential for assigning the absolute configuration. masterorganicchemistry.com Quantum-chemical calculations, particularly using DFT, can predict the sign and magnitude of the specific optical rotation. mdpi.comrsc.org Machine learning models, trained on datasets of chiral molecules with known optical rotations, also offer a promising approach for predicting this property. unl.ptnih.gov The accuracy of these predictions can be comparable to or even exceed that of quantum chemistry calculations in some cases. unl.pt

Intermolecular Interactions and Non-Covalent Bonding Investigations

Non-covalent interactions are crucial in determining the structure and function of molecules, especially in biological systems. wikipedia.org These interactions, though weaker than covalent bonds, include hydrogen bonds, halogen bonds, van der Waals forces, and π-effects. wikipedia.orglibretexts.org

Computational studies can identify and characterize these interactions. For instance, the analysis of crystal structures can reveal multiple C–H⋯F interactions. rsc.org Molecules rich in hydrogen bond donors and acceptors, as well as those with extended aromatic systems, are prone to significant non-covalent interactions. mdpi.com These interactions can be classified based on their nature, such as closed-shell or shared-shell interactions. rsc.org Understanding these forces is critical for drug design, as they govern how a molecule binds to its target. wikipedia.org

Role As a Key Synthetic Intermediate in Complex Molecule Synthesis

Building Block for Diverse Heterocyclic Systems

7-Fluorochroman-3-one serves as a versatile starting material for the synthesis of a wide array of heterocyclic compounds. The reactive ketone at the 3-position and the activated aromatic ring due to the fluorine substituent allow for a variety of chemical transformations.

One common strategy involves the reaction of the ketone functionality to build new ring systems. For instance, condensation reactions with various dinucleophiles can lead to the formation of fused heterocyclic systems. The chromanone core can be transformed into chromone (B188151) analogues through oxidation, introducing a double bond into the heterocyclic ring.

Furthermore, multicomponent reactions (MDRs) provide an efficient pathway to construct complex heterocyclic structures in a single step. nih.gov While specific examples directly utilizing this compound in MDRs are not extensively documented in the provided results, the general principle of using ketones in such reactions to generate diverse scaffolds is well-established. nih.govwhiterose.ac.uk For example, Prins-type cyclization reactions with ketones can yield spirocyclic tetrahydropyrans. nih.gov This suggests the potential for this compound to participate in similar transformations to create novel spirocyclic systems. The synthesis of spirocycles is a significant area of research due to their unique three-dimensional structures which are of interest in medicinal chemistry. scripps.edumdpi.comnih.gov

The table below summarizes some of the heterocyclic systems that can be potentially accessed from chroman-4-one derivatives, indicating the versatility of this scaffold.

Heterocyclic SystemSynthetic ApproachPotential from this compound
ChromonesOxidation of the chromanoneDirect conversion to 7-fluorochromone
Fused PyrazolesCondensation with hydrazine (B178648) derivativesReaction at the C3-ketone
Fused IsoxazolesReaction with hydroxylamineReaction at the C3-ketone
Spiro-heterocyclesPrins-type cyclization, Multicomponent reactionsParticipation of the C3-ketone
Thiazole derivativesReaction with aminothiolsPotential for annulation reactions

Precursor to Fluorinated Chroman-Based Scaffolds

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. arkat-usa.org this compound is an excellent starting material for the synthesis of a variety of other fluorinated chroman-based scaffolds. The fluorine atom at the 7-position is generally stable throughout many synthetic transformations, allowing for the elaboration of the rest of the molecule while retaining this key feature.

Research has demonstrated the synthesis of various fluorinated 2-arylchroman-4-one derivatives, which are analogues of flavanones. researchgate.netnsu.ruresearchgate.netnih.gov These syntheses often involve the condensation of a fluorinated 2-hydroxyacetophenone (B1195853) with a benzaldehyde, followed by cyclization. While these examples don't start directly from this compound, they highlight the importance and accessibility of fluorinated chroman scaffolds in synthetic chemistry.

The chroman-4-one scaffold itself is considered a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets. nih.gov The addition of a fluorine atom, as in this compound, can enhance these properties, making it a desirable building block for creating libraries of fluorinated chroman derivatives for drug discovery. fluorochem.co.uk

Intermediate in the Synthesis of Derivatives with Defined Stereochemistry

The synthesis of molecules with specific stereochemistry is crucial in many areas, particularly in medicinal chemistry, where different enantiomers can have vastly different biological activities. This compound serves as a prochiral ketone, making it an ideal substrate for asymmetric reactions to generate chiral chroman derivatives.

A key transformation is the asymmetric reduction of the ketone at the 3-position to produce enantioenriched cis- or trans-3-fluorochroman-4-ols. researchgate.net Asymmetric transfer hydrogenation using catalysts like Noyori's Ru catalyst has been shown to be effective for the reduction of similar chromanone derivatives, yielding products with high enantiomeric excess. researchgate.net This approach provides access to chiral building blocks that can be further elaborated into more complex molecules with defined stereocenters.

The resulting chiral fluorinated chromanols are valuable intermediates. For example, they can be used in the synthesis of nebivolol (B1214574) analogues, a drug used to treat hypertension. mdpi.comtezu.ernet.inijbio.comgoogle.com The stereochemistry at the C2 and C3 positions of the chroman ring is critical for the biological activity of these compounds. mdpi.com

The ability to control the stereochemistry at the C3 and C4 positions through asymmetric reduction of this compound is a powerful tool for the synthesis of stereochemically defined complex molecules.

Utility in Medicinal Chemistry Building Blocks (Excluding Biological Activity Details)

Derivatives of this compound are used as intermediates in the synthesis of a variety of compounds with potential pharmaceutical applications. For example, 5,7-difluorochroman-4-one (B1394127) is a key intermediate in the synthesis of Tegoprazan, a potassium-competitive acid blocker. This highlights the industrial relevance of fluorinated chromanones in the pharmaceutical sector.

The versatility of the chromanone core allows for the introduction of various functional groups at different positions, leading to a diverse library of compounds for screening. The presence of the fluorine atom in this compound adds another layer of diversity to these potential libraries. The synthesis of new 1,2,4-triazoles and 4-thiazolidinones bearing a 6-fluorochroman (B116937) nucleus has been reported, demonstrating the utility of fluorinated chroman scaffolds in constructing hybrid molecules with multiple pharmacophores. nih.gov

Exploration in Materials Science Contexts

While the primary application of this compound and its derivatives has been in medicinal chemistry, there is emerging interest in their use in materials science. The unique electronic properties conferred by the fluorine atom and the conjugated system of the chromanone core make these compounds potential candidates for advanced materials.

Derivatives of fluorinated chromanones are being investigated for their potential applications in the development of new materials such as organic semiconductors and polymers for organic solar cells. The chromen-4-one scaffold, a related structure, has also been explored in the context of cytotoxic agents, indicating the broad potential of these heterocyclic systems. nih.gov Although specific studies focusing solely on this compound in materials science are not prevalent in the provided search results, the general exploration of similar fluorinated and heterocyclic compounds suggests a potential future direction for research in this area. bldpharm.comambeed.com

Green Chemistry Principles in the Synthesis and Transformations of 7 Fluorochroman 3 One

Atom Economy Maximization

Atom economy, a core principle of green chemistry, assesses the efficiency of a chemical reaction by measuring the extent to which atoms from the starting materials are incorporated into the final product. jocpr.comwikipedia.org An ideal reaction has 100% atom economy, meaning all reactant atoms are found in the desired product, generating no waste. nih.gov

In the context of 7-Fluorochroman-3-one synthesis, addition and rearrangement reactions are preferred as they inherently maximize atom economy. nih.gov For instance, a potential intramolecular cyclization to form the chromanone ring would be a high-economy step. Conversely, substitution and elimination reactions, which generate byproducts, are less atom-economical. nih.gov

A common route to chromanones involves the reaction of a phenol (B47542) with an α,β-unsaturated carbonyl compound or its equivalent, followed by cyclization. researchgate.net Analyzing a hypothetical synthesis of this compound from 3-fluorophenol (B1196323) and a suitable three-carbon synthon allows for the calculation of its atom economy.

Table 1: Hypothetical Atom Economy for this compound Synthesis

Reactant 1 Reactant 2 Desired Product Byproduct(s) % Atom Economy
3-Fluorophenol (C₆H₅FO) Acryloyl chloride (C₃H₃ClO) This compound (C₉H₇FO₂) HCl 66.0%
3-Fluorophenol (C₆H₅FO) Propargyl alcohol (C₃H₄O) This compound (C₉H₇FO₂) H₂ 98.8%

Note: The table above is illustrative, based on plausible synthetic routes. The atom economy is calculated as: (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100%. wikipedia.org

Minimization of Hazardous Substances

A key goal of green chemistry is to design synthetic pathways that use and generate substances with minimal toxicity to humans and the environment. vapourtec.com This involves replacing hazardous reagents and solvents with safer alternatives. researchgate.net In the synthesis of heterocyclic compounds like this compound, traditional methods often employ toxic reagents. rsc.org

For example, the introduction of the fluorine atom can involve hazardous fluorinating agents. nih.gov Green chemistry encourages the use of less hazardous alternatives. Similarly, strong acids or bases used as catalysts can be replaced with more benign options. The use of continuous flow chemistry can also enhance safety by minimizing the volume of hazardous materials present at any given time. numberanalytics.com

Catalysis in Synthesis

Catalytic reactions are preferred over stoichiometric ones because catalysts can increase reaction rates and selectivity, often under milder conditions, and can be used in small amounts and potentially recycled. researchgate.net This reduces energy consumption and waste. In heterocyclic chemistry, a wide array of catalysts, including acid, base, metal, and biocatalysts, are employed. researchgate.netresearchgate.net

For chromanone synthesis, catalysts are crucial for facilitating key steps like aldol (B89426) condensations or cyclizations. nih.gov Research into related compounds has shown the effectiveness of various catalysts. For example, L-proline, a naturally occurring amino acid, has been used to catalyze the synthesis of flavanones. researchgate.net Solid acid catalysts and ionic liquids have also demonstrated efficacy in similar syntheses, offering advantages like easy separation and recyclability. ubbcluj.ro The development of efficient and recyclable catalysts is a primary focus for the green synthesis of this compound. researchgate.net

Table 2: Comparison of Catalysts in Chromanone and Related Syntheses

Catalyst Reaction Type Advantages Reference
L-Proline Flavanone (B1672756) Synthesis Biodegradable, readily available, mild conditions researchgate.net
Lemon Juice (Citric Acid) Quinazolinone Synthesis Natural, non-toxic, renewable, efficient rsc.orgnih.gov
Solid Acid Catalysts (e.g., Nafion-based) Alkylation Recyclable, high selectivity, easy separation ubbcluj.ro
Microwave Irradiation Aldol Condensation Rapid, energy-efficient, high yield nih.gov

Use of Safer Solvents and Reaction Media

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for a significant portion of the waste generated. wordpress.com The fifth principle of green chemistry advocates for eliminating or replacing hazardous solvents with safer alternatives like water, supercritical fluids, or ionic liquids. wordpress.comnumberanalytics.com Solvent-free reactions are an even more environmentally friendly option. numberanalytics.com

In the synthesis of this compound, selecting a suitable solvent is critical. Guides have been developed to help chemists choose less hazardous solvents. wordpress.com Water, for example, is a highly desirable solvent due to its non-toxic and non-flammable nature. reagent.co.uk Other benign alternatives include ethanol (B145695) and ethyl acetate, which have lower toxicity compared to solvents like dichloromethane (B109758) or aromatic hydrocarbons. thecalculatedchemist.com The ideal scenario is a solvent-free reaction, which can be facilitated by techniques like microwave-assisted synthesis. researchgate.net

Energy Efficiency Considerations

Reducing the energy requirements of chemical processes is crucial for both environmental and economic sustainability. vapourtec.com This can be achieved by designing reactions that occur at ambient temperature and pressure. vapourtec.com Alternative energy sources, such as microwave irradiation or solar power, can also significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govnumberanalytics.com

Flow chemistry, where reactants are continuously passed through a reactor, offers excellent heat and mass transfer, leading to increased energy efficiency and productivity. numberanalytics.com Electrosynthesis, which uses renewable electricity to drive reactions, is another emerging green technology that can minimize the need for high temperatures and hazardous reagents. rsc.orgnih.gov Applying these technologies to the synthesis of this compound could lead to more sustainable production methods. numberanalytics.com

Reduction of Derivatization Steps

In a multi-step synthesis of a molecule like this compound, careful planning can often circumvent the need for protecting groups. For example, using highly selective catalysts can enable reactions to proceed at a specific functional group without affecting other parts of the molecule. One-pot or multicomponent reactions, which combine several synthetic steps without isolating intermediates, are particularly effective at reducing derivatization and streamlining the synthetic process. researchgate.netresearchgate.net

Waste Prevention and Minimization Strategies

The first principle of green chemistry is to prevent waste generation rather than treating it after it has been created. vapourtec.com This overarching principle is supported by many of the others, including maximizing atom economy, using catalysts, and reducing derivatization. jocpr.com

For the production of this compound, a holistic approach to waste prevention involves optimizing the entire synthetic route. This includes choosing starting materials that are efficiently converted to the final product, using recyclable catalysts, minimizing solvent use, and designing processes that generate benign and easily managed byproducts. vapourtec.comubbcluj.ro Continuous manufacturing and real-time process analysis can also help to minimize waste by ensuring the reaction is running optimally. researchgate.net

Renewable Feedstock Utilization

The application of green chemistry principles to the synthesis of complex molecules like this compound encourages a shift from traditional petroleum-based starting materials to renewable resources. Biomass, particularly lignin (B12514952), stands out as a promising and abundant renewable feedstock for the production of aromatic platform chemicals, which are the foundational structures for a wide array of valuable compounds, including the chromanone core.

Lignin, a complex polymer rich in phenolic units, is the second most abundant biopolymer on Earth and is a major byproduct of the paper and bioethanol industries. escholarship.orgnih.gov The valorization of lignin into high-value chemicals is a key area of green chemistry research, aiming to create a more sustainable chemical industry. escholarship.orgnih.gov The theoretical pathway from biomass to this compound involves several key stages: the depolymerization of lignin to yield phenolic monomers, the subsequent fluorination of a suitable phenolic intermediate, and finally, cyclization to form the chromanone ring.

Lignin Depolymerization to Phenolic Monomers

The conversion of the complex, recalcitrant structure of lignin into simpler, usable phenolic compounds is the first critical step. escholarship.org Various methods for lignin depolymerization are under investigation, each with its own set of conditions and resulting product distribution. These methods aim to break down the ether and carbon-carbon linkages within the polymer to release monomeric and oligomeric phenols. nih.govrsc.org

Research has demonstrated several approaches to achieve this, including non-catalytic oxidative cracking and sono-Fenton-assisted depolymerization. For instance, non-catalytic oxidative cracking using molecular oxygen in a perfluorodecalin (B110024) solvent has been shown to yield phenolic monomers like vanillin (B372448) and syringaldehyde. rsc.org Another green approach involves using sonication combined with a Fenton catalyst (FeSO₄ and H₂O₂) to break down lignin into valuable phenolics, with vanillin being a significant product under optimized conditions. nih.gov

The table below summarizes findings from selected lignin depolymerization studies, highlighting the potential to generate key phenolic building blocks from this renewable resource.

FeedstockDepolymerization MethodKey Phenolic ProductsYield/SelectivityReference
Native LigninNon-catalytic oxidative cracking with O₂ in perfluorodecalinVanillin, Syringaldehyde, Vanillic acid, Syringic acid10.5 wt% total monomer yield rsc.org
Alkali LigninSono-Fenton (Ultrasound + FeSO₄/H₂O₂)Vanillin, Acetovanillone, Vanillic acid, Phenol, Guaiacol37% lignin oil yield, 36% selectivity to vanillin nih.gov
Organosolv Poplar LigninCatalyst-free hydrogenolysis in ethanol/isopropanol(E)-4-Propenyl syringol, Isoeugenol~48% of oil consists of these monomers escholarship.org
Herbaceous PlantsAlkaline Treatment (≤1 M NaOH)p-Coumaric acid, Ferulic acid, Vanillic acid27% total yield of phenolic acids nih.gov

Hypothetical Synthesis of this compound from Biomass-Derived Phenols

While the direct synthesis of this compound from biomass has not been reported, a plausible green chemistry pathway can be constructed based on established principles. The synthesis of fluorinated chromanones typically begins with a corresponding fluorinated phenol. Therefore, the crucial step would be the conversion of a biomass-derived phenol into 3-fluorophenol, the direct precursor to this compound.

This transformation would involve two main stages:

Isolation of Phenol: The complex mixture of phenolic compounds resulting from lignin depolymerization would need to be fractionated to isolate phenol itself, or a closely related precursor that can be converted to phenol.

Fluorination of Phenol: The isolated phenol would then undergo a fluorination reaction. Modern green fluorination chemistry offers several potential routes that avoid the harsh reagents of the past. dovepress.comcas.cn

Recent advances in fluorination chemistry focus on developing safer and more efficient methods. dovepress.comrsc.org For instance, the deoxyfluorination of phenols offers a direct replacement of a hydroxyl group with a fluorine atom. One method involves using sulfuryl fluoride (B91410) (SO₂F₂) and a fluoride salt like tetramethylammonium (B1211777) fluoride under mild conditions. nih.gov Another approach utilizes specialized reagents that can be prepared in large quantities and allow for the fluorination of a wide variety of phenols, including those with electron-rich and electron-poor substitutions. acs.orgnih.gov

The table below outlines a theoretical multi-step synthesis, highlighting the integration of renewable feedstocks and greener catalytic methods.

StepTransformationStarting Material (Renewable)Intermediate/ProductReagents/Catalysts (Illustrative Green Methods)Principle of Green Chemistry
1Lignin DepolymerizationLignin (from biomass)PhenolOxidative cracking, Sono-Fenton, or other catalytic methodsUse of Renewable Feedstocks, Catalysis
2DeoxyfluorinationPhenol3-FluorophenolSO₂F₂, Tetramethylammonium fluoride; or other modern deoxyfluorination reagentsAtom Economy, Use of Less Hazardous Chemicals, Catalysis
3Cyclization3-FluorophenolThis compoundReaction with an acrylic acid equivalent (e.g., 3-chloropropionic acid followed by cyclization)Designing for Energy Efficiency

This proposed pathway illustrates how the principles of green chemistry, particularly the use of renewable feedstocks, can be conceptually applied to the synthesis of this compound. While significant research is still required to make this a practical and economically viable route, it demonstrates a clear strategy for reducing the environmental impact of producing valuable fluorinated heterocyclic compounds by moving away from a reliance on fossil fuels.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Fluorochroman-3-one, and what purity validation methods are recommended?

  • Methodology : Fluorination of chroman-3-one precursors using agents like Selectfluor or DAST under anhydrous conditions. Purification via column chromatography (hexane/EtOAc) followed by recrystallization. Validate purity using HPLC (C18 column, methanol/water mobile phase) and 1^1H/13^13C NMR (δ ~7-8 ppm for aromatic protons; CF coupling constants in 19^19F NMR) .
  • Key Challenge : Avoiding over-fluorination by controlling reaction temperature and stoichiometry.

Q. How can researchers optimize reaction yields for this compound derivatives in nucleophilic substitution reactions?

  • Approach : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states. Monitor kinetics via TLC/GC-MS. For sterically hindered substrates, employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .
  • Validation : Compare yields under varying conditions (solvent, catalyst, temperature) using ANOVA to identify statistically significant optimizations .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data for this compound analogs?

  • Analysis Framework :

Cross-validate assay conditions (e.g., cell lines, incubation time, controls).

Perform meta-analysis of IC50_{50} values across studies, accounting for variances in purity (>95% vs. lower grades).

Use computational docking (AutoDock Vina) to assess binding affinity consistency with structural analogs .

  • Example Conflict : Discrepancies in COX-2 inhibition may stem from fluorophenyl ring orientation; X-ray crystallography of protein-ligand complexes can clarify .

Q. What strategies are effective for characterizing the stereochemical stability of this compound under physiological conditions?

  • Protocol :

  • Conduct dynamic HPLC with chiral columns (Chiralpak IA) to monitor racemization.
  • Simulate physiological pH/temperature (37°C, pH 7.4) and analyze degradation products via LC-MS/MS.
  • Compare experimental data with DFT calculations (Gaussian 09) on energy barriers for stereoinversion .

Q. How to design a mechanistic study to elucidate the role of fluorine in modulating this compound’s electronic properties?

  • Experimental Design :

  • Synthesize non-fluorinated (chroman-3-one) and fluorinated analogs.
  • Measure Hammett σp_p values via UV-Vis spectroscopy of substituted benzaldehyde derivatives.
  • Correlate with DFT-computed electrostatic potential maps (Mulliken charges) and 19^19F NMR chemical shifts .

Data Contradiction & Reproducibility

Q. Why do conflicting reports exist on the solubility of this compound in aqueous media?

  • Resolution Steps :

  • Standardize solvent systems (e.g., PBS vs. saline) and quantify solubility via gravimetric analysis.
  • Use Hansen solubility parameters to predict miscibility gaps.
  • Report particle size (DLS) and polymorphism (PXRD) to account for crystallinity effects .

Q. What statistical methods are appropriate for reconciling variability in pharmacokinetic data for this compound?

  • Guidance : Apply mixed-effects models to account for interspecies variability (e.g., rat vs. murine models). Use bootstrap resampling to estimate confidence intervals for half-life (t1/2t_{1/2}) and bioavailability (AUC) .

Methodological Best Practices

  • Synthetic Reproducibility : Document solvent batch numbers, humidity levels, and catalyst lot numbers to minimize variability .
  • Data Transparency : Deposit raw spectral data (NMR, MS) in repositories like Figshare or Zenodo for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.